molecular formula C22H21N5O3 B3312939 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide CAS No. 946335-76-8

4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide

Numéro de catalogue: B3312939
Numéro CAS: 946335-76-8
Poids moléculaire: 403.4 g/mol
Clé InChI: ZNMFTZMQUIXENM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,3,4-oxadiazole core substituted with a propan-2-yl group at position 5, linked to an indole moiety via an acetamido-benzamide scaffold. The 1,3,4-oxadiazole ring is a heterocyclic system known for its metabolic stability and role in modulating biological activity, while the indole group contributes to interactions with hydrophobic pockets in target proteins . This structural combination is designed to optimize pharmacokinetic and pharmacodynamic profiles, as seen in related compounds with enzyme inhibitory or receptor-binding activities .

Propriétés

IUPAC Name

4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13(2)21-25-26-22(30-21)18-11-15-5-3-4-6-17(15)27(18)12-19(28)24-16-9-7-14(8-10-16)20(23)29/h3-11,13H,12H2,1-2H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMFTZMQUIXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Mécanisme D'action

The mechanism of action of 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to derivatives with variations in heterocyclic cores, substituents, and linker groups (Table 1).

Compound Name Core Structure Substituents/Linkers Key Structural Differences Reference
4-(2-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide 1,3,4-Oxadiazole + Indole Propan-2-yl, benzamide-acetamido linker Bulky isopropyl group on oxadiazole
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole + Indole Methylphenyl, sulfanyl-acetamido linker Sulfur atom in linker; smaller aryl substituent
2-{4-[4-(1H-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)Thiazol-5-yl]Acetamide (9c) Benzodiazole + Thiazole-Triazole Bromophenyl, phenoxymethyl-triazole linker Dual heterocyclic systems (triazole + thiazole)
3-(2-(5-Chloro-1H-Benzodiazol-2-yl)Phenyl)-2-(4-Chlorophenyl)Thiazolidin-4-One (11) Benzodiazole + Thiazolidinone Chlorophenyl, thiazolidinone linker Thiazolidinone ring instead of oxadiazole

Key Observations:

  • Heterocyclic Diversity: Compounds like 9c and 11 replace the oxadiazole with triazole-thiazole or thiazolidinone systems, altering electronic properties and binding modes .
  • Linker Modifications: Sulfanyl (8g) or phenoxymethyl-triazole linkers (9c) introduce polarity or rigidity, contrasting with the flexible acetamido-benzamide linker in the target compound .

Physicochemical Properties

Property Target Compound 8g (Methylphenyl) 9c (Bromophenyl) 11 (Thiazolidinone)
Melting Point (°C) 215–217 (predicted) 198–200 225–227 185–187
LogP (Calculated) 3.8 2.9 4.1 2.5
Solubility (mg/mL) 0.12 (DMSO) 0.25 (DMSO) 0.08 (DMSO) 0.35 (DMSO)

Analysis:

  • The target compound’s higher LogP (3.8) reflects the propan-2-yl group’s lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to 8g or 11 .
  • Bromophenyl in 9c increases molecular weight and melting point, correlating with reduced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.